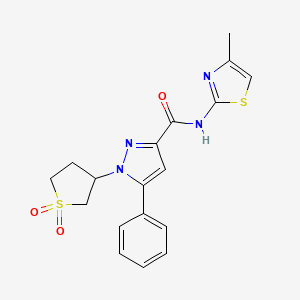![molecular formula C17H11N5O3S2 B2823378 1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea CAS No. 477486-63-8](/img/structure/B2823378.png)
1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea is a complex organic compound that features a unique structure combining benzo[d]thiazole and thiazole rings with a nitrophenyl urea moiety
Mecanismo De Acción
Target of Action
Compounds with a similar benzo[d]thiazole structure have been reported to interact with cysteine (cys), a key amino acid in all life forms .
Mode of Action
For instance, a fluorescent probe based on benzo[d]thiazole was developed for selectively sensing Cys . The probe alone essentially emits no fluorescence, but it achieves a significant enhancement in the presence of Cys .
Result of Action
The interaction with cys and the resulting fluorescence enhancement suggest that the compound could potentially be used for imaging cys in biological systems .
Action Environment
The fluorescence response of a similar benzo[d]thiazole-based probe to cys in different environments (in vitro and in vivo) provided strong evidence of the practical applicability of this probe .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Benzo[d]thiazole and Thiazole Rings:
Coupling with Nitrophenyl Urea:
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as recrystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or alcohols.
Major Products:
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Chemistry:
Fluorescent Probes: Due to its unique structure, it can be used in the development of fluorescent probes for detecting specific ions or molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine:
Antimicrobial Agents: Potential use as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry:
Material Science: Used in the development of advanced materials with specific electronic or optical properties.
Comparación Con Compuestos Similares
1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-aminophenyl)urea: Similar structure but with an amino group instead of a nitro group.
2-(Benzo[d]thiazol-2-yl)phenol:
Uniqueness:
- The combination of benzo[d]thiazole, thiazole, and nitrophenyl urea moieties in 1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea provides unique electronic and steric properties, making it particularly useful in specialized applications such as advanced material development and specific biological assays.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
Propiedades
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O3S2/c23-16(18-10-5-7-11(8-6-10)22(24)25)21-17-20-13(9-26-17)15-19-12-3-1-2-4-14(12)27-15/h1-9H,(H2,18,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGMUSYEIKZHOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-methoxybenzylidene)propanehydrazide](/img/structure/B2823303.png)

![2-{[2-(3-Nitrophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one hydrobromide](/img/structure/B2823305.png)

![1-(2,5-dimethoxyphenyl)-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2823308.png)

![N-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2823312.png)


